molecular formula C18H16N4 B1193820 Tetrazanbigen

Tetrazanbigen

Cat. No. B1193820
M. Wt: 288.35
InChI Key: KQQCOPLSURIQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazanbigen is an inducer of S phase arrest and apoptosis in hepatocellular carcinoma QGY-7701.

Scientific Research Applications

Anticancer Activities

Tetrazanbigen (TNBG) derivatives have been found to be effective against human cancer cell lines. A novel TNBG analogue, identified as 14g, showed strong inhibitory effects on HepG2 and A549 cell growth. This compound was observed to partially activate and upregulate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) expression, leading to anticancer effects. The anticancer properties of TNBG were further validated in vivo, showing a significant reduction in tumor growth in a xenograft model (Gan et al., 2021).

Impact on Protein Expression in Cancer Cells

TNBG's impact on protein expression was studied in the human hepatocellular carcinoma cell line QGY-7701. The study found that TNBG treatment led to significant changes in protein expression related to lipid metabolism in cancer cells. This suggests that TNBG's antitumor mechanism may involve influencing tumor lipid metabolism, leading to lipid droplet accumulation in tumor cells (Yuan et al., 2009).

Development of Novel Sterol Derivatives

The optimization of TNBG has led to the synthesis of new sterol derivatives with significant anti-proliferation activities against various human cancer cell lines. These derivatives were shown to be more effective than cisplatin, a common chemotherapy drug, in some cases. The study suggests these compounds might inhibit cancer cell growth by disrupting lipid metabolism in tumor cells (Chen et al., 2018).

PTEN Inhibition and Resistance to TNBG

Research on TNBG-5602, a derivative of TNBG, revealed its effectiveness in inhibiting cancer cell proliferation and inducing apoptosis. The study identified PTEN as a key gene in the anticancer effects of TNBG-5602, indicating its action via the PI3K/Akt pathway. This discovery provides insight into the development of resistance to TNBG in cancer treatment (Wang et al., 2021).

properties

Product Name

Tetrazanbigen

Molecular Formula

C18H16N4

Molecular Weight

288.35

IUPAC Name

5,6,13,14-Tetrahydro-4bH-6,7,12,12b-tetraaza-benzo[b]chrysene

InChI

InChI=1S/C18H16N4/c1-2-6-13-12(5-1)9-10-22-16(13)11-19-17-18(22)21-15-8-4-3-7-14(15)20-17/h1-8,16H,9-11H2,(H,19,20)

InChI Key

KQQCOPLSURIQAA-UHFFFAOYSA-N

SMILES

C1(N=C2NCC34)=CC=CC=C1N=C2N4CCC5=C3C=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TNBG;  Tetrazanbigen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.